molecular formula C22H29N3O4S B423843 N-(2,3-dimethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

N-(2,3-dimethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

Cat. No.: B423843
M. Wt: 431.6g/mol
InChI Key: IUKYCPMLDJDPBY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a methanesulfonamide group, a piperazine ring, and aromatic substituents, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting 4-(4-methoxyphenyl)piperazine with an appropriate acylating agent to introduce the 2-oxoethyl group.

    Aromatic Substitution: The next step involves the introduction of the 2,3-dimethylphenyl group through an aromatic substitution reaction. This can be done using a suitable electrophile and catalyst.

    Methanesulfonamide Formation: Finally, the methanesulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the aromatic rings.

    Reduction: Reduction reactions can target the carbonyl group in the 2-oxoethyl moiety.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidation of the methoxy group can yield a phenol derivative, while oxidation of the methyl groups can produce carboxylic acids.

    Reduction: Reduction of the carbonyl group can result in the formation of an alcohol.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dimethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential pharmacological properties. The presence of the piperazine ring suggests possible activity as a central nervous system agent, while the methanesulfonamide group could confer enzyme inhibitory properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The combination of aromatic and piperazine moieties is common in many pharmaceutical agents, indicating potential as a drug candidate.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The methanesulfonamide group may interact with enzyme active sites, inhibiting their activity.

    Receptor Binding: The piperazine ring could interact with neurotransmitter receptors, modulating their function.

    Signal Transduction: The compound may influence cellular signaling pathways, affecting various physiological processes.

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C22H29N3O4S/c1-17-6-5-7-21(18(17)2)25(30(4,27)28)16-22(26)24-14-12-23(13-15-24)19-8-10-20(29-3)11-9-19/h5-11H,12-16H2,1-4H3

InChI Key

IUKYCPMLDJDPBY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)S(=O)(=O)C)C

Origin of Product

United States

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